Home > Products > Screening Compounds P65609 > 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one - 1251613-20-3

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Catalog Number: EVT-2996761
CAS Number: 1251613-20-3
Molecular Formula: C19H13ClN4O2
Molecular Weight: 364.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid (LY231514) [, , , , ]

  • Compound Description: LY231514 is a potent antitumor agent [, ]. Its primary mechanism of action is the inhibition of thymidylate synthase (TS) []. Additionally, LY231514 is a good substrate for human folylpolyglutamate synthetase (FPGS) [].

2. N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5- ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (4) []

  • Compound Description: This compound is a synthesized analog of TNP-351, investigated for anticancer properties [].

3. N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (5) []

  • Compound Description: This is another TNP-351 analog explored for potential anticancer activity [].

4. N-[2-amino-4-ethyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2) []

  • Compound Description: This compound demonstrates potent dual inhibition of TS and dihydrofolate reductase (DHFR), showing promise as an antitumor agent [].

5. N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4) []

  • Compound Description: This compound shows potent inhibition against E. coli TS and moderate activity against human TS [].

6. N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (3) []

  • Compound Description: This synthetic antifolate demonstrates significant inhibitory activity against DHFR and shows potent antitumor activity in vitro [].

7. N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (37d) []

  • Compound Description: This compound shows potent inhibitory activity against CDKs 1, 2, 4, 8, and 9, particularly demonstrating good efficacy in multiple hematological malignancy mice xenograft models [].

8. N-(4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2, 3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid []

    9. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives []

    • Compound Description: These compounds are thieno[2,3-d]pyrimidine derivatives modified at the 3rd position with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. These compounds demonstrated significant antimicrobial activity [].

    10. 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) []

    • Compound Description: U7 exhibited excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus and fungicidal activity against Pseudoperonospora cubensis [].

    11. 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine(U8) []

    • Compound Description: Similar to U7, U8 also displayed strong insecticidal and fungicidal properties [].

    12. 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) []

    • Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor that displayed potent activity against FLT3-ITD mutants and associated oncogenic mutations [].

    13. (2s) -1 - [[(7r) -7- (3,4- dichlorophenyl) -4,7-dihydro-5-methylpyrazolo [, ] pyrimidin-6-yl] carbonyl] -2- (4- fluorophenyl) pyrrolidine []

    • Compound Description: This compound is an IKur inhibitor with potential for treating arrhythmia [].

    14. Tetrazolo[1,5-c]pyrimidin-5-amine (1) []

    • Compound Description: Tetrazolo[1,5-c]pyrimidin-5-amine is a pyrimidine derivative investigated for its potential use in energetic materials [].

    15. N-(4-azidopyrimidin-2-yl)nitramide (2) []

    • Compound Description: N-(4-azidopyrimidin-2-yl)nitramide is a pyrimidine derivative studied for potential applications in energetic materials [].

    16. Tetrazolo[1,5-c]pyrimidin-5(6H)-one (3) []

    • Compound Description: This compound is a pyrimidine derivative explored for its potential in energetic materials [].

    17. Tetrazolo[1,5-a]pyrimidin-5-amine (4) []

    • Compound Description: Similar to the other compounds mentioned, this pyrimidine derivative is investigated for potential use in energetic materials [].

    18. N-[2-([1,2,4]oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes []

    • Compound Description: These compounds are formed through a ring-cleavage and ring-closure reaction of N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride [].

    19. 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18; CYC116) []

    • Compound Description: This compound acts as a potent inhibitor of aurora A and B kinases. CYC116 exhibited anticancer effects by inducing cell death following mitotic failure and increasing polyploidy [].

    20. 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (13k) []

    • Compound Description: This compound demonstrates potent and selective inhibition of the Kv 1.5 ion channel, exhibiting robust efficacy in preclinical models of atrial and ventricular effective refractory periods [].

    21. 2- (2-n-butyl-4-hydroxy-6-methyl - pyrimidin-5-yl) -n,n- dimethyl acetamide [, , ]

    • Compound Description: This compound is a pyrimidine derivative [, , ].

    22. N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids []

    • Compound Description: This series of compounds represents pyrrolo[2,3-d]pyrimidine-based folate antagonists structurally related to the TS inhibitor LY231514. Some of these compounds displayed significant cytotoxicity against human leukemic cells [].

    23. N1,n2-disubstituted n4-[4-(1-methyl-1h-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine dichloroactetate []* Compound Description: This compound shows potent EGFR inhibitory activity and is potentially valuable for treating cancers driven by EGFR and its mutations [].* Relevance: This compound and 4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide share the common feature of a pyrimidine ring substituted at the 2nd position.

    24. N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes []* Compound Description: These compounds were synthesized by reacting (6,7,8,9-tetrahydro-5H-cyclohepta[1,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride and were studied for their effects on platelet aggregation [].* Relevance: Both these oximes and 4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide belong to the N-heterocyclic class of compounds.

    25. N-(5-fluoro-2 ((4-methylbenzyl) oxy) pyrimidin-4-yl) benzamide derivatives []

    • Compound Description: This series represents a group of compounds investigated for their potential fungicidal activities [].

    26. 5-(((1H–indazol-5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2) []

    • Compound Description: ITP-2 is a novel activator of Kv11.1 (hERG) channels, potentially useful for treating acquired and congenital long QT syndrome [].

    27. 2-Methyl-3,4-dihydrothieno[3,4-d]pyrimidin-5-amine derivatives []

    • Compound Description: These compounds are thieno[d]pyrimidine derivatives synthesized from 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one [].

    28. N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines []

    • Compound Description: This series of compounds showed potent fungicidal activity against Phytophthora capsici, a plant pathogen [].
    Overview

    3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structure that combines elements from several chemical classes, including oxadiazoles and dihydropyridazines. It is primarily studied for its biological activities and potential therapeutic effects.

    Source

    The compound can be sourced from various chemical suppliers and research databases, including BenchChem and PubChem, which provide detailed information about its molecular structure, properties, and potential uses in scientific research.

    Classification

    This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. Specifically, it is classified as an oxadiazole derivative, which has been associated with various biological activities, including antimicrobial and anti-inflammatory properties.

    Synthesis Analysis

    Methods

    The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    1. Formation of the Oxadiazole Ring: This is often achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
    2. Formation of the Dihydropyridazine Structure: This can involve cyclization reactions where appropriate precursors are combined under specific conditions to form the pyridazine ring.

    Technical Details

    The synthesis may require specific reagents such as chlorinated phenyl compounds and controlled reaction conditions (temperature, pressure) to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

    Molecular Structure Analysis

    Data

    • Molecular Formula: C19H17ClN4O
    • Molecular Weight: Approximately 364.82 g/mol
    • InChI Key: Specific InChI keys can be generated based on the exact structural representation.
    Chemical Reactions Analysis

    Reactions

    The compound can undergo various chemical reactions typical for oxadiazole and dihydropyridazine derivatives:

    1. Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
    2. Reduction Reactions: The carbonyl group may be reduced to alcohols or other functional groups depending on the reagents used.
    3. Condensation Reactions: The compound can also participate in condensation reactions forming larger organic molecules.

    Technical Details

    Reactions are often carried out under controlled conditions to optimize yields. Monitoring these reactions typically involves chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    Mechanism of Action

    Process

    The mechanism of action for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.

    Data

    Research indicates that oxadiazole derivatives may affect various biochemical pathways by acting as enzyme inhibitors or modulators of receptor activity. The exact pathways influenced by this particular compound would require further investigation through biological assays.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid or powder.
    • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to functional groups present.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Reactivity profiles suggest potential interactions with nucleophiles due to electrophilic sites in its structure.
    Applications

    Scientific Uses

    The compound has potential applications in various fields:

    • Medicinal Chemistry: Investigated for its antimicrobial and anti-inflammatory properties.
    • Drug Development: Explored as a lead compound for synthesizing new therapeutic agents targeting specific diseases.
    • Biological Research: Used in studies assessing the biological activity of oxadiazole derivatives and their mechanisms of action.

    Properties

    CAS Number

    1251613-20-3

    Product Name

    3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

    IUPAC Name

    3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one

    Molecular Formula

    C19H13ClN4O2

    Molecular Weight

    364.79

    InChI

    InChI=1S/C19H13ClN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3

    InChI Key

    DJAOMKZFYLCEJW-UHFFFAOYSA-N

    SMILES

    CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.